Retention of Potency Against MDR-TB Clinical Isolates vs. Standard First-Line Drugs
In contrast to standard first-line drugs like isoniazid (INH), rifampin (RIF), and ethambutol (EMB), which show reduced or no activity against MDR-TB clinical isolates, BM212 retains its full inhibitory potency. This was demonstrated against 14 clinical isolates of M. tuberculosis that were resistant to some of the most commonly used antimycobacterial drugs [1].
| Evidence Dimension | Antimycobacterial activity against MDR clinical isolates |
|---|---|
| Target Compound Data | MIC range: 0.7 - 1.5 µg/mL (against 14 MDR M. tuberculosis clinical isolates) |
| Comparator Or Baseline | Isoniazid (INH) and Rifampin (RIF): Ineffective against these isolates (resistant). Ethambutol (EMB): Ineffective (resistant). |
| Quantified Difference | BM212 active at 0.7-1.5 µg/mL against strains resistant to INH, RIF, and EMB; comparator drugs are inactive. |
| Conditions | BACTEC 460 TB method; 14 M. tuberculosis clinical isolates resistant to INH, RIF, and EMB |
Why This Matters
For procurement in MDR-TB research, BM212 provides a reliable, potent standard for studying drug-resistant phenotypes, whereas common first-line drugs cannot serve this purpose.
- [1] Deidda D, et al. Bactericidal activities of the pyrrole derivative BM212 against multidrug-resistant and intramacrophagic Mycobacterium tuberculosis strains. Antimicrob Agents Chemother. 1998 Nov;42(11):3035-7. doi: 10.1128/AAC.42.11.3035. View Source
